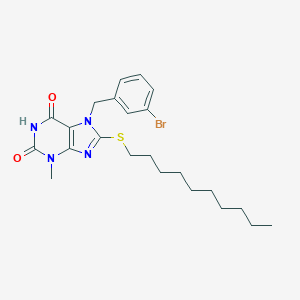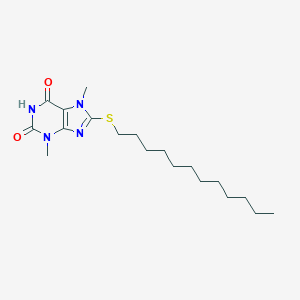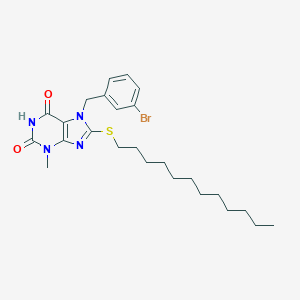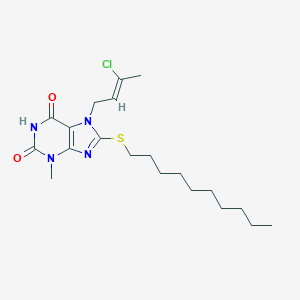![molecular formula C18H17N3O5S2 B403490 4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether](/img/structure/B403490.png)
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether is a complex organic compound characterized by the presence of nitrophenyl, methoxyphenyl, and pyrazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrazole core with 4-nitrophenyl thiol in the presence of a suitable oxidizing agent.
Sulfonylation: The final step involves the sulfonylation of the pyrazole derivative with 4-methoxyphenyl sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl and sulfonyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity due to its reactive groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrazole core may also interact with specific binding sites on receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitrophenylsulfanyl derivatives: Compounds with similar sulfanyl groups but different substituents on the pyrazole core.
4-methoxyphenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents on the pyrazole core.
3,5-dimethyl-1H-pyrazole derivatives: Compounds with similar pyrazole cores but different substituents on the phenyl groups.
Uniqueness
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether is unique due to the combination of its nitrophenyl, methoxyphenyl, and pyrazole groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H17N3O5S2 |
|---|---|
Molekulargewicht |
419.5g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole |
InChI |
InChI=1S/C18H17N3O5S2/c1-12-18(27-16-8-4-14(5-9-16)21(22)23)13(2)20(19-12)28(24,25)17-10-6-15(26-3)7-11-17/h4-11H,1-3H3 |
InChI-Schlüssel |
ZAMGLPFIIJJYIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403407.png)
![N-(4-chlorophenyl)-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403411.png)
![N-(4-acetylphenyl)-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403413.png)
![N-[2-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B403417.png)
![1-Chloro-2-[({[(cyclohexylamino)carbonyl]oxy}imino)methyl]benzene](/img/structure/B403419.png)
![N-{4-bromo-2-nitrophenyl}-N-[2-(2-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B403420.png)
![1-[({[(Cyclohexylamino)carbonyl]oxy}imino)methyl]-4-fluorobenzene](/img/structure/B403421.png)
![1-[({[(4-Fluorobenzylidene)amino]oxy}carbonyl)amino]-4-methylbenzene](/img/structure/B403423.png)



![N-(4-chlorobenzyl)-N-(2-{[2-(1-{3-nitrophenyl}ethylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403428.png)
![1,2-Dichloro-4-[({[(4-fluorobenzylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B403429.png)

